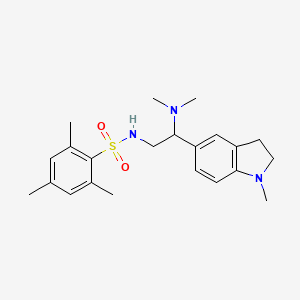

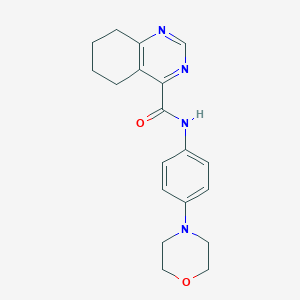

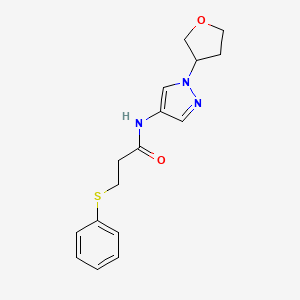

![molecular formula C12H16ClN3S B2721340 N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 856792-48-8](/img/structure/B2721340.png)

N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives . The synthesis involves multi-step reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed through spectrogram verification .Physical And Chemical Properties Analysis

Some physical properties of similar compounds have been reported. For example, N-(6-Chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine has a melting point of 257–259 °C .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis and Anti-bacterial Evaluation : A study by Al‐Janabi, Elzupir, and Yousef (2020) synthesized new Schiff bases, including N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl) methanimine, and evaluated their antibacterial activity. The compounds showed good activity against several pathogenic bacteria species, with notable activity against Staphylococcus aureus and Micrococcus luteus. The study also conducted molecular docking studies with 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, indicating potential as inhibitors of the essential enzyme for SARS-CoV-2 proliferation (Al‐Janabi, Elzupir, & Yousef, 2020).

Applications in Materials Science

Self-Assembly and Photophysical Properties : Piguet, Buenzli, Bernardinelli, Hopfgartner, and Williams (1993) explored the self-assembly and photophysical properties of lanthanide dinuclear triple-helical complexes using similar chemical frameworks. Their research highlights the structural versatility and photophysical applications of compounds with complex nitrogen-containing ligands, potentially relevant to materials science for optical and electronic applications (Piguet et al., 1993).

Novel Inhibitors for Malaria Treatment

Novel Inhibitors of Plasmodium falciparum : Krake, Martinez, McLaren, Ryan, Chen, White, Charman, Campbell, Willis, and Dias (2017) identified N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine as a modest inhibitor of Plasmodium falciparum, showcasing the compound's potential in malaria treatment. Although facing challenges with metabolic stability, their derivatives exploration underscores the significance of structural modifications for enhancing potency and stability (Krake et al., 2017).

Chemical Synthesis and Characterization

Electrochemical Generation of Unstable Nitrogen Species : Fuchigami, Iwaoka, Nonaka, and Sekine (1980) explored the electrochemical oxidation of cyclic and open-chain diamines, including those structurally related to N1-(6-chlorobenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine, to investigate intramolecular N,N-coupling. Their work contributes to the understanding of cyclic hydrazine derivatives formation, relevant for synthesizing nitrogen-rich heterocycles (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPSKWVEYHIEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)

![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)

![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)

amine](/img/structure/B2721276.png)